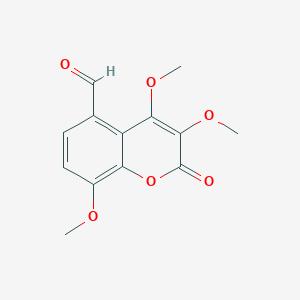
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,4,8-trimethoxybenzaldehyde with a suitable reagent to form the benzopyran ring. This reaction often requires the presence of a catalyst and specific reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-carboxylic acid.
Reduction: Formation of 3,4,8-trimethoxy-2-oxo-2H-1-benzopyran-5-methanol.
Substitution: Formation of various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential in biological and medicinal research due to its structural similarity to naturally occurring flavonoids. It may exhibit biological activities such as antioxidant, anti-inflammatory, and anticancer properties, making it a candidate for drug development and therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and fragrances. Its unique chemical properties make it suitable for various applications, including the development of new materials and chemical intermediates .
Mecanismo De Acción
The mechanism of action of 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxy groups and aldehyde functionality may play a role in its biological activity by interacting with enzymes, receptors, or other biomolecules. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
- 3,4,5-Trimethoxybenzaldehyde
- 3,4,8-Trimethoxy-2H-1-benzopyran-2-one
- 5,7-Dimethoxy-2H-1-benzopyran-2-one
Comparison: Compared to similar compounds, 3,4,8-Trimethoxy-2-oxo-2H-1-benzopyran-5-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity. For example, while 3,4,5-trimethoxybenzaldehyde lacks the benzopyran ring, 3,4,8-trimethoxy-2H-1-benzopyran-2-one lacks the aldehyde group, making this compound a unique and versatile compound .
Propiedades
Número CAS |
93078-79-6 |
|---|---|
Fórmula molecular |
C13H12O6 |
Peso molecular |
264.23 g/mol |
Nombre IUPAC |
3,4,8-trimethoxy-2-oxochromene-5-carbaldehyde |
InChI |
InChI=1S/C13H12O6/c1-16-8-5-4-7(6-14)9-10(8)19-13(15)12(18-3)11(9)17-2/h4-6H,1-3H3 |
Clave InChI |
GKDRESMNJRQGIF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)C=O)C(=C(C(=O)O2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


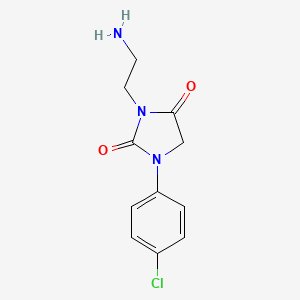
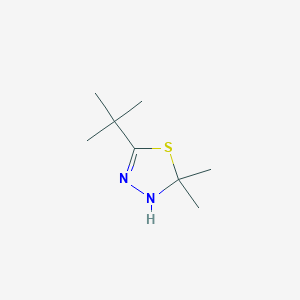
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
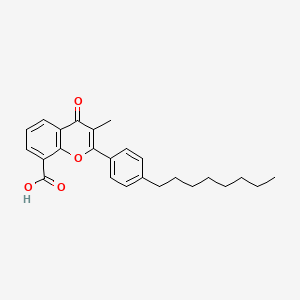
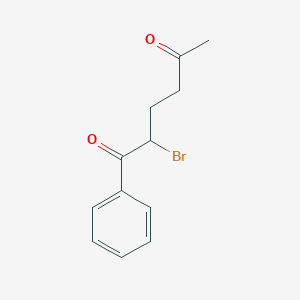
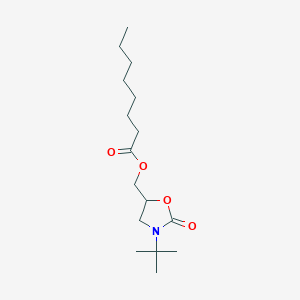
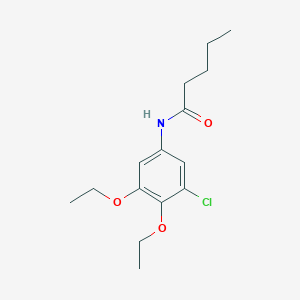
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
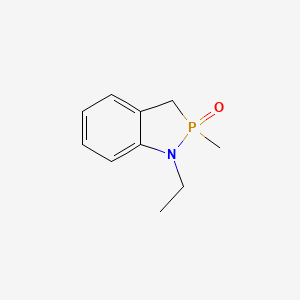
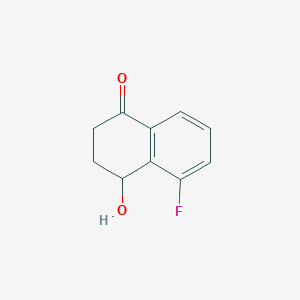
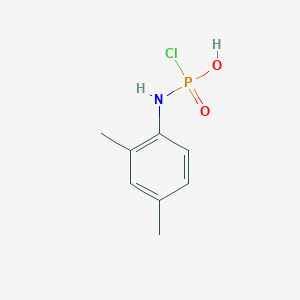
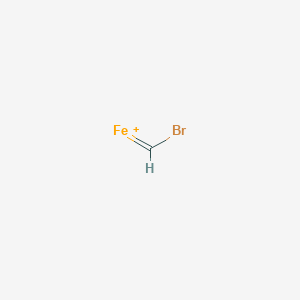
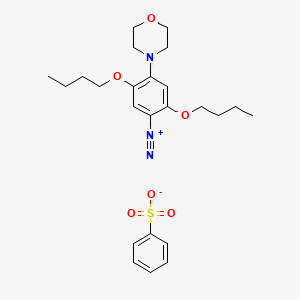
![N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-N-methylbenzamide](/img/structure/B14368097.png)
